molecular formula C9H10BrNO2 B239141 2-amino-3-(4-bromophenyl)propanoic acid CAS No. 1991-80-6

2-amino-3-(4-bromophenyl)propanoic acid

Cat. No.: B239141
CAS No.: 1991-80-6
M. Wt: 244.08 g/mol
InChI Key: PEMUHKUIQHFMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(4-bromophenyl)propanoic acid: is a synthetic amino acid derivative with the molecular formula C9H10BrNO2 . It is a brominated form of phenylalanine, an essential amino acid. The compound is characterized by the presence of a bromine atom attached to the para position of the benzene ring in the phenylalanine structure. This modification imparts unique chemical and biological properties to the compound, making it valuable in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(4-bromophenyl)propanoic acid typically involves the bromination of DL-phenylalanine. One common method is the electrophilic aromatic substitution reaction, where DL-phenylalanine is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-amino-3-(4-bromophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted phenylalanine derivatives.

    Oxidation Products: Brominated phenylalanine oxides.

    Reduction Products: Reduced forms of this compound.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-bromophenyl)propanoic acid involves its incorporation into proteins and peptides. The bromine atom can influence the protein’s structure and function by altering its hydrophobicity and electronic properties. This modification can affect protein folding, stability, and interactions with other molecules. The compound’s molecular targets and pathways depend on the specific protein or enzyme it interacts with .

Comparison with Similar Compounds

  • p-Chloro-DL-phenylalanine
  • p-Fluoro-DL-phenylalanine
  • p-Iodo-DL-phenylalanine
  • L-Phenylalanine

Comparison: 2-amino-3-(4-bromophenyl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties compared to its halogenated counterparts. For example, the bromine atom is larger and more polarizable than chlorine or fluorine, leading to different interactions with biological molecules. Additionally, the bromine atom can participate in specific types of chemical reactions that are not possible with other halogens .

Properties

IUPAC Name

2-amino-3-(4-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMUHKUIQHFMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930942
Record name 4-Bromophenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14091-15-7, 1991-80-6
Record name 4-Bromophenylalanine
Source CAS Common Chemistry
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Record name 4-Bromophenylalanine
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Record name p-Bromo-DL-phenylalanine
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Record name NSC-12762
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Record name 4-Bromophenylalanine
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Record name p-bromo-DL-phenylalanine
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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